molecular formula C21H20BrNO B14163882 4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol CAS No. 4263-63-2

4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol

Cat. No.: B14163882
CAS No.: 4263-63-2
M. Wt: 382.3 g/mol
InChI Key: KBKDYWBLCDGKDT-UHFFFAOYSA-N
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Description

4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a tert-butyl group, and a naphthylimine moiety attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves a multi-step process. One common method starts with the bromination of 2,6-di-tert-butylphenol to obtain 4-bromo-2,6-di-tert-butylphenol . This intermediate is then subjected to a condensation reaction with naphthalen-1-ylamine under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol is unique due to the presence of the naphthylimine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4263-63-2

Molecular Formula

C21H20BrNO

Molecular Weight

382.3 g/mol

IUPAC Name

4-bromo-2-tert-butyl-6-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C21H20BrNO/c1-21(2,3)18-12-16(22)11-15(20(18)24)13-23-19-10-6-8-14-7-4-5-9-17(14)19/h4-13,24H,1-3H3

InChI Key

KBKDYWBLCDGKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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